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Compound of Interest

Compound Name: 6-Methoxy DMT

Cat. No.: B3025704 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Core Chemical and Physical Data
This section provides fundamental chemical identifiers and properties of 6-Methoxy-N,N-

dimethyltryptamine (6-MeO-DMT), a tryptamine derivative of interest for its unique

pharmacological profile.

Property Value Reference

CAS Number 2426-88-2 [1][2]

Molecular Formula C₁₃H₁₈N₂O [3]

Molecular Weight 218.30 g/mol [3]

IUPAC Name
2-(6-methoxy-1H-indol-3-yl)-

N,N-dimethylethanamine
[3][4]

Synonyms 6-Methoxy-DMT, 6-OMe-DMT [4]

Synthesis and Analytical Characterization
While a specific, detailed protocol for the synthesis of 6-MeO-DMT is not readily available in the

provided search results, a general and widely cited method for the synthesis of N,N-

dimethyltryptamines is the Speeter-Anthony tryptamine synthesis. This can be adapted from
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protocols for structurally similar compounds like 5-MeO-DMT and DMT.[5][6][7][8][9] The

synthesis generally proceeds through the reaction of the corresponding indole with oxalyl

chloride, followed by reaction with dimethylamine and subsequent reduction.

General Synthetic Workflow:
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Caption: General workflow for the synthesis of 6-MeO-DMT.

Analytical Characterization:

The characterization and purity assessment of the synthesized 6-MeO-DMT would involve a

suite of analytical techniques.[7][10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical

structure of the molecule.

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern,

confirming the identity of the compound. Gas Chromatography-Mass Spectrometry (GC-MS)

is a common method for tryptamine analysis.

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final

compound.

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
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Pharmacological Profile
6-MeO-DMT is a serotonin receptor agonist.[3][12] A key distinguishing feature of 6-MeO-DMT

is its classification as a non-hallucinogenic 5-HT2A receptor agonist.[3][12] This contrasts with

its isomers, such as the potent psychedelic 5-MeO-DMT. The non-hallucinogenic property is

thought to be related to its specific signaling profile at the 5-HT2A receptor.

Receptor Binding Affinities:

Quantitative data on the binding affinity (Ki) of 6-MeO-DMT at various serotonin receptors is

crucial for understanding its pharmacological profile. While comprehensive data is limited,

available information indicates a lower affinity for key serotonin receptors compared to its well-

known analogs.

Receptor Subtype 6-MeO-DMT Ki (nM) Comparison Reference

5-HT1A

Significantly higher

than 5-MeO-DMT

(approx. 110-fold

lower affinity)

Lower affinity

indicates weaker

binding.

[3]

5-HT2A

Significantly higher

than DMT and 5-MeO-

DMT (6-fold lower

affinity than DMT; 12-

to 43-fold lower than

5-MeO-DMT)

Lower affinity

indicates weaker

binding.

[3]

5-HT2 (human)
Binds to this receptor

site.

Qualitative binding

confirmed.
[4]

5-HT6 (human)
Binds to this receptor

site.

Qualitative binding

confirmed.
[4]

Signaling Pathways
The hallucinogenic effects of tryptamines are primarily mediated through the activation of the 5-

HT2A receptor, which is a Gq-coupled receptor.[5] Activation of this receptor typically leads to
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the stimulation of phospholipase C (PLC), resulting in the production of inositol trisphosphate

(IP₃) and diacylglycerol (DAG). This, in turn, leads to an increase in intracellular calcium and

activation of protein kinase C (PKC).

The non-hallucinogenic nature of 6-MeO-DMT, despite being a 5-HT2A receptor agonist,

suggests a biased agonism or a differential engagement of downstream signaling pathways. It

is hypothesized that non-hallucinogenic 5-HT2A agonists may preferentially activate certain

signaling cascades (e.g., those promoting neuroplasticity) without strongly engaging the

pathways linked to hallucinogenic effects.[1][2][12][13]

Proposed Signaling Pathway for a Non-Hallucinogenic 5-HT2A Agonist:
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Caption: Proposed biased signaling of 6-MeO-DMT at the 5-HT2A receptor.
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Experimental Protocols
Detailed experimental protocols are essential for the accurate and reproducible study of 6-

MeO-DMT. The following are generalized protocols for key pharmacological assays, which

should be optimized for specific experimental conditions.

1. Radioligand Binding Assay for Serotonin Receptors

This protocol is used to determine the binding affinity (Ki) of 6-MeO-DMT for various serotonin

receptor subtypes.

Objective: To quantify the affinity of 6-MeO-DMT for specific serotonin receptors.

Principle: This is a competitive binding assay where the test compound (6-MeO-DMT)

competes with a radiolabeled ligand for binding to the receptor.

Materials:

Cell membranes expressing the target serotonin receptor subtype (e.g., from HEK293

cells).

Radiolabeled ligand specific for the receptor subtype (e.g., [³H]ketanserin for 5-HT2A).

6-MeO-DMT stock solution.

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

96-well plates.

Glass fiber filters.

Scintillation counter.

Procedure:

Prepare serial dilutions of 6-MeO-DMT.
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In a 96-well plate, add the cell membranes, radiolabeled ligand, and varying

concentrations of 6-MeO-DMT or vehicle.

Incubate at a specific temperature for a defined period to allow binding to reach

equilibrium.

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from

unbound radioligand.

Wash the filters with ice-cold assay buffer.

Measure the radioactivity on the filters using a scintillation counter.

Analyze the data using non-linear regression to determine the IC₅₀ value, from which the

Ki value can be calculated using the Cheng-Prusoff equation.

2. Functional Assay: Calcium Flux Assay for 5-HT2A Receptor Activation

This protocol measures the functional activity of 6-MeO-DMT at the Gq-coupled 5-HT2A

receptor by detecting changes in intracellular calcium levels.

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of 6-MeO-DMT as a 5-HT2A

receptor agonist.

Principle: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium,

which can be measured using a calcium-sensitive fluorescent dye.

Materials:

Cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

6-MeO-DMT stock solution.

Assay buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

96-well black-walled, clear-bottom plates.
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Fluorescence microplate reader.

Procedure:

Plate the cells in 96-well plates and allow them to adhere overnight.

Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's

instructions.

Prepare serial dilutions of 6-MeO-DMT.

Place the plate in a fluorescence microplate reader and measure the baseline

fluorescence.

Add varying concentrations of 6-MeO-DMT to the wells.

Measure the fluorescence intensity over time to detect the increase in intracellular

calcium.

Plot the peak fluorescence response against the concentration of 6-MeO-DMT to generate

a dose-response curve and determine the EC₅₀ and Emax values.

Experimental Workflow Diagram:
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Caption: Overall experimental workflow for the study of 6-MeO-DMT.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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